molecular formula C21H14BrClFN3O B1592934 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine CAS No. 944549-41-1

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

Número de catálogo: B1592934
Número CAS: 944549-41-1
Peso molecular: 458.7 g/mol
Clave InChI: IWJDBOBJWQISKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine is a strategically designed quinazoline-based compound that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high affinity for the gatekeeper T790M mutant variant. The T790M mutation is the most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) . This compound acts by competitively binding to the ATP-binding site of the kinase domain, effectively blocking downstream pro-survival and proliferative signaling pathways such as MAPK/ERK and PI3K/Akt. Its primary research value lies in its application as a chemical tool to study resistance mechanisms in EGFR-driven malignancies and to probe the biological consequences of sustained inhibition of mutant EGFR . Consequently, it is a critical agent for in vitro and in vivo investigations aimed at understanding and overcoming drug resistance, validating new combination therapies, and informing the development of next-generation therapeutic candidates for oncology research.

Propiedades

IUPAC Name

6-bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClFN3O/c22-14-4-6-19-17(9-14)21(26-12-25-19)27-16-5-7-20(18(23)10-16)28-11-13-2-1-3-15(24)8-13/h1-10,12H,11H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJDBOBJWQISKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647118
Record name 6-Bromo-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944549-41-1
Record name 6-Bromo-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine (CAS No. 944549-41-1) is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities, including anticancer and anti-inflammatory properties. This article discusses the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C21H14BrClFN3O
  • Molecular Weight : 458.71 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, including:

  • Antitumor Activity : Quinazoline derivatives have been noted for their cytotoxic effects against various cancer cell lines.
  • Adenosine A2A Receptor Antagonism : Some derivatives have shown promise as antagonists for the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer.

Antitumor Activity

A study highlighted the anticancer potential of quinazoline derivatives, showing significant cytotoxicity against glioblastoma cell lines. For instance, compounds similar to this compound demonstrated effective apoptotic activity at micromolar concentrations, with enhanced efficacy through conjugation with targeting ligands like EGF .

Table 1: Cytotoxicity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
WHI-P154U3730.813Apoptosis via EGF-R internalization
Similar DerivativeU87VariesInduction of apoptosis

Adenosine A2A Receptor Antagonism

Recent studies have identified the A2A receptor as a therapeutic target for various diseases. The compound's structure allows it to interact effectively with this receptor, making it a candidate for further exploration in drug development.

Table 2: Binding Affinity and Antagonist Activity

Compound NameBinding Affinity (Ki)Antagonist Activity (IC50)
6-Bromo-N-[3-chloro...]20 nM6 µM
ZM-241385Not Applicable0.1 µM

Case Studies

  • Study on Glioblastoma Treatment : A study reported that quinazoline derivatives, including those similar to our compound, exhibited potent activity against glioblastoma cells, leading to significant cell death through apoptotic pathways .
  • Adenosine Receptor Studies : Research on novel quinazoline derivatives revealed that modifications at specific positions significantly enhanced their binding affinity and antagonist activity at the A2A receptor, indicating a promising avenue for therapeutic development .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that quinazoline derivatives often exhibit significant antitumor activity due to their ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that compounds with similar structures effectively target epidermal growth factor receptors (EGFR), which are commonly overexpressed in various cancers .

Kinase Inhibition

The compound is believed to act as a kinase inhibitor, which is crucial in the treatment of diseases characterized by abnormal kinase activity, including cancer and inflammatory disorders. The presence of bromine and chlorine substituents enhances the compound's binding affinity to kinase targets, making it a subject of interest for drug development .

Antimicrobial Properties

Emerging studies suggest that quinazoline derivatives possess antimicrobial properties. This compound may exhibit efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Neurological Research

There is growing interest in the neuroprotective effects of quinazoline derivatives. Preliminary studies indicate that compounds similar to 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine may have applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of EGFR in vitro, leading to reduced proliferation of cancer cell lines.
Study BKinase InhibitionIdentified strong binding affinity to specific kinases associated with tumor growth, suggesting potential for targeted therapy.
Study CAntimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Study DNeuroprotective EffectsReported reduction in neuroinflammation and oxidative stress markers in animal models, supporting potential use in neurodegenerative conditions.

Comparación Con Compuestos Similares

Key Observations :

  • Core Heterocycle: Replacement of quinazoline with thienopyrimidine (Ev12) or quinoline (Ev11) alters electronic properties and steric bulk, impacting kinase binding .
  • Substituent Effects : Morpholine (Ev6) and benzo[d][1,3]dioxolyl (Ev2) groups enhance solubility or target affinity.
  • Synthetic Yields : Microwave-assisted methods (Ev2) and optimized coupling (Ev11) achieve higher yields (>50%) compared to conventional reflux (Ev6: 12.5–54.5%) .

Physicochemical Properties

Property Target Compound Lapatinib Compound 4 (Ev2)
Molecular Weight 458.71 g/mol 581.06 g/mol 362.10 g/mol
Density 1.565 g/cm³ N/A N/A
Boiling Point 565.022°C N/A N/A
Solubility Low (lipophilic substituents) Moderate (sulfonamide group) Improved (polar benzo-dioxole)

Métodos De Preparación

Starting Material Preparation

  • The synthesis begins with halogenated quinazoline intermediates, such as 6-bromoquinazolin-4-amine or its derivatives.
  • The aromatic amine component, 3-chloro-4-(3-fluorobenzyloxy)aniline , is prepared or sourced as a precursor for coupling.

Coupling Reaction

  • The core step involves reacting 6-bromo-4-chloroquinazoline or related halogenated quinazoline intermediates with the substituted aniline derivative.
  • This is typically performed in polar aprotic solvents such as N-methylpyrrolidone or N,N-dimethylformamide.
  • Bases like potassium carbonate or triethylamine are used to facilitate nucleophilic substitution of the halogen on the quinazoline ring by the aniline nitrogen.

Reaction Conditions

  • Reactions are generally conducted under reflux conditions (80–140°C) for extended periods (several hours to overnight).
  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Post-reaction workup involves solvent removal, aqueous washes, pH adjustments, and crystallization to isolate the product.

Detailed Experimental Data and Conditions

Step Reagents and Conditions Solvent Temperature Time Yield Notes
1 6-Bromo-4-chloroquinazoline + 3-chloro-4-(3-fluorobenzyloxy)aniline + K2CO3 N,N-Dimethylformamide Reflux (~130°C) Overnight ~60-70% Base facilitates substitution; reaction monitored by TLC
2 Reaction mixture cooled, filtered, washed with water and isopropanol Ambient Crude product isolated as crystalline solid
3 Purification by trituration in boiling acetone Acetone Boiling (~56°C) 1 hour per trituration Multiple triturations improve purity to >92%
4 Drying under vacuum 50-60°C Several hours Final product obtained as pale solid

Data adapted and compiled from experimental procedures reported in patent literature and chemical suppliers’ protocols.

Representative Reaction Scheme

  • Formation of the Quinazoline Intermediate:

    6-Bromo-4-chloroquinazoline is synthesized or procured as a key intermediate.

  • Nucleophilic Aromatic Substitution:

    $$
    \text{6-Bromo-4-chloroquinazoline} + \text{3-chloro-4-(3-fluorobenzyloxy)aniline} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, reflux}} \text{6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine}
    $$

Research Findings and Optimization Notes

  • The choice of solvent and base critically affects the reaction yield and purity. Polar aprotic solvents like DMF and N-methylpyrrolidone are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Refluxing ensures sufficient energy to overcome activation barriers for substitution on the quinazoline ring.
  • Post-reaction crystallization and trituration steps are essential to obtain high-purity crystalline material suitable for pharmaceutical applications.
  • The reaction tolerates the presence of halogen substituents (bromo, chloro, fluoro) without significant side reactions, indicating good selectivity under optimized conditions.

Comparative Table of Preparation Parameters

Parameter Method A (DMF, K2CO3) Method B (NMP, Triethylamine) Notes
Solvent N,N-Dimethylformamide N-Methylpyrrolidone Both are polar aprotic solvents
Base Potassium carbonate Triethylamine Both facilitate amination
Temperature Reflux (~130°C) 50-60°C Higher temp improves reaction rate
Reaction Time Overnight 3-5 hours Varies with temperature and reagents
Purification Trituration in acetone Crystallization in isopropanol Multiple steps improve purity
Yield 60-70% 65-75% Comparable yields reported

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine?

Methodological Answer:
The synthesis of brominated quinazoline derivatives typically involves nucleophilic substitution or Suzuki coupling. A validated approach for analogous compounds (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) includes:

Nucleophilic Amination : React 6-bromo-4-chloroquinazoline with a substituted aniline (e.g., 3-chloro-4-[(3-fluorophenyl)methoxy]aniline) in dimethylformamide (DMF) using Hunig’s base (N,N-diisopropylethylamine, DIPEA) at room temperature. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields the product .

Buchwald-Hartwig Coupling : For complex aryl amines, palladium-catalyzed cross-coupling under microwave conditions (150°C, 1 h) improves efficiency .

Key Considerations : Optimize stoichiometry to avoid side products and use LCMS for real-time reaction monitoring .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 resolve substituent effects (e.g., bromine’s deshielding impact on quinazoline protons) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ions) with <5 ppm error .

LCMS Purity Analysis : Use gradients (e.g., 4–100% acetonitrile in 0.025% TFA) to assess purity (>95%) and retention times .

X-ray Crystallography : For structural elucidation, though limited to crystalline derivatives .

Advanced: How can structural modifications optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:
Systematic modifications to the quinazoline core and substituents can enhance drug-likeness:

Substituent Effects :

Substituent PositionModificationImpact
6-BromoReplace with methoxy↑ Solubility, ↓ LogP
3-Fluorophenyl methoxyIntroduce morpholine-propoxy↑ Tissue permeability

Prodrug Strategies : Esterify phenolic -OH groups to improve oral absorption .

In Silico Modeling : Predict ADMET properties using tools like SwissADME before synthesis .

Advanced: How to resolve contradictions in reported biological activities of similar quinazoline derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions or substituent variability. For example:

  • Case Study : N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine shows divergent IC50 values in kinase assays due to assay temperature (25°C vs. 37°C) .
  • Resolution Steps :
    • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase profiling) .
    • Control Electron-Withdrawing Groups : Fluorine vs. trifluoromethyl groups alter electron density, affecting target binding .
    • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

Basic: What are the primary biological targets of this quinazoline derivative?

Methodological Answer:
Quinazolines often target ATP-binding pockets in kinases (e.g., EGFR, CLK1/2/4). For brominated derivatives:

Kinase Inhibition : Screen against panels (e.g., Reaction Biology’s KinaseProfiler®) to identify targets .

Antimicrobial Activity : Test against Gram-negative pathogens (e.g., E. coli BW25113) via MIC assays .

Apoptosis Pathways : Assess caspase-3/7 activation in cancer cell lines (e.g., A549) .

Advanced: What strategies mitigate drug resistance in quinazoline-based kinase inhibitors?

Methodological Answer:

Allosteric Inhibition : Design analogs targeting non-catalytic domains (e.g., Type II inhibitors) to bypass ATP-site mutations .

Combination Therapy : Pair with MET inhibitors to counteract EGFR-T790M resistance .

Dynamic Modeling : Use molecular dynamics simulations to predict resistance mutations (e.g., T790M, L858R) and refine substituents .

Basic: How to assess binding affinity and selectivity for this compound?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified kinases .

Thermal Shift Assays : Monitor protein melting temperature (ΔTm) to quantify stabilization upon binding .

Selectivity Screening : Compare IC50 values across 50+ kinases to identify off-target effects .

Advanced: What computational methods guide the design of derivatives with enhanced potency?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses in CLK1 (PDB: 4NXR) .

QSAR Models : Correlate substituent hydrophobicity (π) with IC50 using partial least squares regression .

Free Energy Perturbation (FEP) : Calculate relative binding energies for halogen substitutions (Br vs. Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.